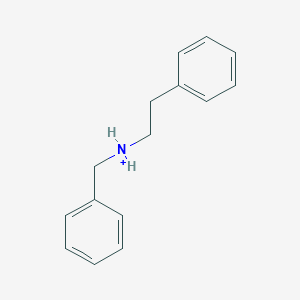

Benethamine(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N+ |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

benzyl(2-phenylethyl)azanium |

InChI |

InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2/p+1 |

InChI Key |

UPABQMWFWCMOFV-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)CC[NH2+]CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC[NH2+]CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Benethamine 1+

Established Synthetic Routes for Benethamine(1+) and Its Salts

The synthesis of Benethamine(1+), or its free base N-Benzylphenethylamine, primarily relies on established methods for amine synthesis, particularly reductive amination. These methods are robust and widely applicable for generating secondary amines.

One of the most common and efficient routes involves the reductive amination between phenethylamine (B48288) and benzaldehyde (B42025), or alternatively, between benzylamine (B48309) and phenylacetaldehyde. This process typically proceeds in two stages: first, the formation of an imine intermediate through the condensation of the amine and carbonyl compound, followed by the reduction of this imine to the target secondary amine.

Reductive Amination using Sodium Borohydride (B1222165) (NaBH₄): A widely employed method involves reacting phenethylamine (often as its hydrochloride salt) with benzaldehyde in a protic solvent such as ethanol (B145695) or methanol (B129727). Triethylamine (Et₃N) is often added as a base to neutralize the hydrochloride salt and facilitate imine formation. The intermediate imine is then reduced using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is typically carried out at room temperature and is known for its good yields and selectivity.

Reaction Scheme: Phenethylamine + Benzaldehyde → Imine Intermediate Imine Intermediate + NaBH₄ → N-Benzylphenethylamine

Reductive Amination via Catalytic Hydrogenation: Another well-established technique utilizes catalytic hydrogenation for the reduction of the imine intermediate. The imine is formed as described above, and then subjected to hydrogenation under a hydrogen atmosphere, typically in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method is effective for large-scale synthesis and offers high purity. The reaction can be performed at room temperature or slightly elevated temperatures, with hydrogen pressures varying from atmospheric to several bars.

Reaction Scheme: Phenethylamine + Benzaldehyde → Imine Intermediate Imine Intermediate + H₂ (catalyst: Pd/C) → N-Benzylphenethylamine

While Benethamine(1+) itself is the cation, it is often synthesized and handled as its free base or as a salt. For instance, Benethamine Penicillin is a salt formed between Benethamine and Penicillin G, where Benethamine acts as the counterion. The synthesis of such salts involves reacting the free base N-Benzylphenethylamine with the appropriate acidic component.

Table 1: Established Synthetic Routes for N-Benzylphenethylamine

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield (Typical) | Reference |

| Reductive Amination (NaBH₄) | Phenethylamine, Benzaldehyde | NaBH₄, Et₃N | Ethanol | Room temperature, 30 min - 3 h (imine formation) + 30 min (reduction) | 70-90% | nih.govgoogle.com |

| Catalytic Hydrogenation | Phenethylamine, Benzaldehyde | H₂, Pd/C | Methanol | Room temperature, 5-10 bar, 5 h | 80-95% | google.comgoogle.com |

| Reductive Amination (LAH) | Aldehyde, Nitromethane (B149229)/Nitroethane | LiAlH₄ | THF/Ether | Varies | Moderate-Good | researchgate.net |

Novel Approaches in Benethamine(1+) Chemical Synthesis

While reductive amination remains a cornerstone, research continues to explore more efficient and potentially greener synthetic pathways. One approach involves the synthesis starting from nitrostyrenes. An aldehyde is condensed with nitromethane or nitroethane to form a nitrostyrene (B7858105) derivative, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding phenethylamine. Subsequent N-benzylation or direct synthesis from a benzylated precursor can lead to N-Benzylphenethylamine.

Emerging techniques in organic synthesis, such as flow chemistry and microwave-assisted synthesis, are also being investigated for amine synthesis, offering potential benefits in terms of reaction speed, control, and energy efficiency. However, specific novel applications directly targeting Benethamine(1+) synthesis are less documented in readily accessible literature compared to its established routes.

Strategies for Derivatization and Functionalization of the Benethamine Moiety

The N-Benzylphenethylamine structure offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogues with potentially altered chemical and physical properties. These modifications are often explored in medicinal chemistry and materials science.

Aromatic Ring Substitution: The phenyl rings of both the phenethyl and benzyl (B1604629) portions of Benethamine are amenable to electrophilic aromatic substitution reactions. Common derivatization strategies include:

Halogenation: Introducing halogens (e.g., bromine, iodine) onto the aromatic rings can significantly impact lipophilicity and electronic properties. For example, bromination of the phenethylamine phenyl ring or the benzyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Alkoxylation/Hydroxylation: Introducing methoxy (B1213986) (-OCH₃) or hydroxy (-OH) groups, particularly at the ortho or para positions of the benzyl ring, has been shown to influence binding affinities in pharmacological studies of related compounds nih.govresearchgate.netwikipedia.org. These can be introduced via various synthetic routes starting from substituted benzaldehydes or through post-synthesis modifications.

Other Substituents: Various other functional groups can be appended to the aromatic rings through established organic transformations, such as Friedel-Crafts acylation followed by reduction, or palladium-catalyzed cross-coupling reactions.

Amine Functionalization: While Benethamine(1+) is already a protonated secondary amine, the free base can undergo reactions at the nitrogen atom. However, for derivatization strategies focusing on the Benethamine moiety, modifications typically target the carbon skeleton or the aromatic rings rather than further alkylation of the already substituted nitrogen. Acylation of the secondary amine nitrogen, for instance, can be performed to create amides, which can be useful for analytical characterization or as prodrug strategies.

Table 2: Strategies for Derivatization of the Benethamine Moiety

| Modification Type | Target Moiety | Reagents/Conditions | Resulting Derivative Example(s) | Reference |

| Aromatic Halogenation | Phenyl/Benzyl rings | NBS, Br₂, I₂ | 4-Bromo-N-benzylphenethylamine, N-(4-iodobenzyl)phenethylamine | nih.govresearchgate.netwikipedia.org |

| Aromatic Alkoxylation/Hydroxylation | Phenyl/Benzyl rings | Substituted benzaldehydes, or electrophilic substitution | N-(2-Methoxybenzyl)phenethylamine, N-(4-hydroxybenzyl)phenethylamine | nih.govresearchgate.netwikipedia.org |

| N-Acylation | Amine Nitrogen | Acid chlorides, Anhydrides | N-Acetyl-N-benzylphenethylamine | ojp.gov |

Green Chemistry Principles in Benethamine(1+) Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact, enhance safety, and improve efficiency. The established synthetic routes for Benethamine(1+) can be evaluated and optimized through this lens.

Solvent Selection: The use of ethanol or methanol as solvents in the reductive amination via NaBH₄ or catalytic hydrogenation aligns well with green chemistry principles, as these are less toxic and more biodegradable than many chlorinated or aromatic solvents imist.majocpr.comnih.gov. Water can also be used as a co-solvent or solvent in some variations, further enhancing the green profile.

Atom Economy and Waste Reduction: Reductive amination reactions, particularly those employing catalytic hydrogenation, generally exhibit good atom economy, as most atoms from the reactants are incorporated into the product. Minimizing the use of stoichiometric reagents and opting for catalytic processes reduces waste generation nih.govpurkh.com. The use of NaBH₄, while stoichiometric, is a relatively mild and efficient reducing agent.

Catalysis: Catalytic hydrogenation is a prime example of green chemistry in action, using a catalyst to facilitate the reaction with minimal waste. Research into more efficient and recyclable catalysts, or biocatalytic approaches, could further enhance the sustainability of Benethamine synthesis.

Energy Efficiency: Reactions conducted at room temperature or moderate temperatures, as is common for reductive aminations, are more energy-efficient than those requiring high temperatures or pressures.

While specific "green" innovations directly for Benethamine synthesis are not extensively detailed, the fundamental methods employed are largely compatible with green chemistry ideals. Future research could focus on solvent-free conditions, biocatalysis, or continuous flow processes to further optimize the environmental footprint of Benethamine production.

Compound List:

Benethamine(1+)

N-Benzylphenethylamine

Phenethylamine

Benzaldehyde

Phenylacetaldehyde

N,N'-dibenzylethylenediamine (Benzathine)

Penicillin G

4-Bromo-N-benzylphenethylamine

N-(2-Methoxybenzyl)phenethylamine

N-(4-Iodobenzyl)phenethylamine

N-(2-Hydroxybenzyl)phenethylamine

N-Acetyl-N-benzylphenethylamine

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is a cornerstone technique for establishing the definitive three-dimensional structure of crystalline compounds. It provides atomic-level detail regarding molecular conformation, bond lengths, bond angles, and the arrangement of molecules within a crystal lattice.

Powder X-ray Diffraction (PXRD) is a vital tool for characterizing crystalline materials in powder form. It is particularly effective for identifying different crystalline phases, including polymorphs, and for detecting the presence of amorphous material units.itresearchgate.netamericanpharmaceuticalreview.com. Each crystalline form of a compound exhibits a unique diffraction pattern, acting as a fingerprint for identification americanpharmaceuticalreview.comnih.govresearchgate.net. PXRD is crucial in pharmaceutical development for assessing solid-state properties, which can significantly influence a drug's bioavailability, stability, and manufacturability researchgate.netamericanpharmaceuticalreview.comconicet.gov.ar. While specific PXRD data for Benethamine(1+) is not detailed, studies on related compounds like bendamustine (B91647) hydrochloride have identified multiple anhydrous and monohydrated forms using PXRD, highlighting its utility in polymorphism studies conicet.gov.ar. Benzathine penicillin, for instance, has its X-ray powder diffraction data tabulated alongside other antibiotic drugs nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating molecular structure in both solution and solid states. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, through characteristic chemical shifts and coupling patterns mdpi.comiapchem.orgnih.gov. NMR is also instrumental in assessing the purity of a compound and identifying degradation products or impurities iapchem.org. For instance, studies on other compounds have shown how NMR spectra can confirm the retention of chemical structure within formulations mdpi.com or differentiate between different forms of a drug nih.gov. While specific NMR data for Benethamine(1+) is not detailed, the technique is broadly applied for compound characterization and impurity profiling iapchem.orgcore.ac.ukresearchgate.net.

Mass Spectrometry (MS) for Molecular Structure and Impurity Profiling

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and structural fragments of a compound acdlabs.comresearchgate.netlibretexts.orgnih.gov. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, MS can confirm the molecular formula and provide clues about the compound's structure acdlabs.comresearchgate.netnih.gov. It is also a critical tool for impurity profiling, enabling the identification and quantification of trace components that may affect the compound's efficacy or safety iapchem.orgresearchgate.netacdlabs.comnih.gov. For example, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to verify structures and analyze fragmentation patterns of related compounds nih.govgoogle.com.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are directly related to the functional groups present savemyexams.combellevuecollege.edulibretexts.orgrsc.org. Each functional group absorbs or scatters IR or Raman radiation at characteristic frequencies (wavenumbers), allowing for their identification savemyexams.combellevuecollege.edulibretexts.org. These techniques are also sensitive to intermolecular interactions, particularly hydrogen bonding, which alters vibrational frequencies and intensities savemyexams.comrsc.orgnih.govresearchgate.netolemiss.edu. For instance, IR spectroscopy can identify characteristic bands associated with amine N-H stretching and C-N stretching savemyexams.comlibretexts.orgspectroscopyonline.com. Raman spectroscopy can provide insights into the strength and nature of hydrogen bonds by analyzing shifts in vibrational modes rsc.orgnih.govresearchgate.netolemiss.edu. Studies have utilized IR spectroscopy to confirm the presence of specific functional groups in related compounds and to assess drug-excipient interactions core.ac.ukresearchgate.net.

Compound List:

Benethamine(1+)

Benethamine hydrochloride

Benactyzine hydrochloride

Benzathine penicillin G

Benzathine foscarnet (B613817)

Bendamustine hydrochloride

DCOIT

Ketamine analogues

Memantine hydrochloride

N-Acetyl-L-glutamine

N-methylcyclohexylamine

Penicillin G procaine (B135)

Tetracycline hydrochloride

1,2,3-Triazole

1,5-Benzodiazepine derivatives

Advanced Electron Microscopy for Nanostructural Characterization (e.g., TEM, SEM of drug nanocrystals)

Electron microscopy techniques, specifically Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable tools for the nanostructural characterization of drug nanocrystals. These methods provide high-resolution imaging capabilities essential for understanding particle size, morphology, crystallinity, and surface features, which are critical determinants of a nanocrystal's physicochemical properties and performance in pharmaceutical applications. afmworkshop.comdelongamerica.commdpi.comazooptics.comresearchgate.net

Transmission Electron Microscopy (TEM)

TEM operates by transmitting a beam of electrons through an ultra-thin specimen, allowing for the visualization of internal structures with exceptional resolution, often down to the atomic level. azooptics.comcicbiomagune.es For drug nanocrystals, TEM is widely considered the "gold standard" for precise size and shape determination. delongamerica.com It enables the direct imaging of individual nanocrystals, providing detailed information on their morphology, crystal habit, and the presence of internal defects or variations. mdpi.comnih.gov To obtain statistically significant data on size distribution, a large number of nanocrystals (hundreds to thousands) must be analyzed from multiple micrographs. delongamerica.comnih.gov TEM can also be coupled with techniques like Selected Area Electron Diffraction (SAED) to assess crystallinity and identify different crystalline polymorphs. mdpi.com

Scanning Electron Microscopy (SEM)

SEM, conversely, scans the surface of a sample with a focused electron beam and detects secondary or backscattered electrons emitted from the surface. azooptics.comcicbiomagune.es This technique is primarily used to examine the surface morphology, topography, and texture of drug nanocrystals. azooptics.comcicbiomagune.es SEM provides excellent depth of field, offering a three-dimensional perspective of the particle assembly and surface features. azooptics.com While its resolution is typically lower than TEM, SEM is valuable for observing larger aggregates, understanding particle-particle interactions, and assessing surface roughness. afmworkshop.comazooptics.com Energy-dispersive X-ray spectroscopy (EDS), often integrated with SEM, can also be used to determine the elemental composition of the nanocrystals. cicbiomagune.esrsc.org

Research Findings and Data

While specific electron microscopy studies detailing the nanostructural characterization of Benethamine(1+) nanocrystals were not found in the provided literature, general research on drug nanocrystals highlights the critical role of TEM and SEM. Studies on related crystalline pharmaceutical compounds, such as benzathine foscarnet, demonstrate the application of SEM in elucidating crystal morphology. For instance, benzathine foscarnet was characterized as needle-shaped crystals with dimensions approximately 100 μm in length and 1–10 μm in width, as documented via SEM. rsc.org This illustrates the descriptive power of SEM for crystal habit. In the context of drug nanocrystals, TEM analyses are typically conducted to establish precise size distributions, often requiring the statistical analysis of hundreds or thousands of particles to derive meaningful average sizes and distribution widths. delongamerica.commdpi.comnih.gov For example, a typical TEM report for drug nanocrystals might detail an average particle diameter of 50 nm with a standard deviation of 10 nm, derived from analyzing over 500 particles. SEM would then complement this by providing insights into the surface texture, revealing features such as smoothness, facet development, or the extent of aggregation. azooptics.comcicbiomagune.es

Illustrative Data Table: Comparison of TEM and SEM for Nanocrystal Characterization

| Parameter/Technique | Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM) |

| Primary Focus | Internal structure, high-resolution imaging, precise size & shape | Surface morphology, topography, particle aggregation |

| Resolution | ~0.1 nm – 1 nm afmworkshop.comazooptics.com | ~1 nm – 2 nm afmworkshop.comazooptics.com |

| Sample Interaction | Electron beam passes through sample azooptics.comcicbiomagune.es | Electron beam scans surface azooptics.comcicbiomagune.es |

| Key Information | Nanocrystal size distribution, crystal habit, internal defects, crystallinity delongamerica.commdpi.comnih.gov | Surface texture, particle habit, aggregation, surface roughness azooptics.comcicbiomagune.es |

| Statistical Needs | Analysis of hundreds/thousands of particles for distributions delongamerica.commdpi.com | Qualitative surface observation of many particles |

| Typical Data for Drug Nanocrystals | Average diameter: 50 nm ± 10 nm (N>500) | Smooth, faceted surface; evidence of minor aggregation |

Physicochemical Characterization Methodologies

Partition Coefficient (Log P) Determination

The partition coefficient (Log P) is a measure of a compound's lipophilicity, indicating its relative solubility in an immiscible mixture of an organic solvent (typically n-octanol) and water. It is crucial for predicting a compound's behavior in biological systems, including absorption and distribution.

Shake-Flask MethodThe shake-flask method is considered a direct and often accurate experimental approach for determining the partition coefficienthoriba.comub.eduoecd.orgxn--krinfo-wxa.hu. This procedure involves equilibrating the compound between two immiscible solvents, typically n-octanol and an aqueous phase, by vigorous shaking. After allowing the phases to separate, the concentration of the compound in each phase is measured, usually by techniques like photometry, gas chromatography, or HPLCoecd.org. The partition coefficient is then calculated as the ratio of the concentrations in the two phases. While considered a gold standard, the shake-flask method can be time-consuming and may require careful phase separation, especially with viscous solvents like n-octanolhoriba.comub.eduencyclopedia.pub. It is generally applicable to neutral compounds and works best for Log P values between -2 and 4, or occasionally up to 5ub.eduoecd.orgxn--krinfo-wxa.hu.

For Benethamine (the neutral form), a partition coefficient (log Poct/wat) of 3.019 has been reported nih.gov. Specific experimental data for the Benethamine(1+) cation using the shake-flask method was not found in the available literature.

Chromatographic Methods (e.g., HPLC, TLC)Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), offer faster and often more reproducible alternatives to the shake-flask method for Log P determinationhoriba.compensoft.netecetoc.orgnih.gov. These techniques rely on the principle that a compound's retention time or retention factor on a stationary phase (typically reversed-phase) correlates with its lipophilicity. By calibrating the system with compounds of known Log P values, the Log P of an unknown compound can be estimatedpensoft.netecetoc.orggoogle.comwuxiapptec.comresearchgate.net.

Reverse-phase HPLC (RP-HPLC) methods are widely used, involving a non-polar stationary phase and a polar mobile phase. The lipophilicity is assessed by measuring the compound's retention behavior, often expressed as a capacity factor (k) or log k' pensoft.netecetoc.orgnih.govgoogle.comwuxiapptec.com. These chromatographic Log P values (e.g., ElogPoct) can provide good accuracy and are less sensitive to impurities compared to the shake-flask method ecetoc.orggoogle.com. HPLC methods are generally suitable for Log P values ranging from 0 to 6, and can sometimes be extended ecetoc.org.

While specific chromatographic Log P data for Benethamine(1+) was not directly identified, the neutral form of Benethamine has a reported log Poct/wat of 3.019 nih.gov. For Benzathine penicillin G, calculated Log P values range from 0.86 to 1.92, depending on the prediction method researchgate.netusbio.net.

Solubility and Dissolution Kinetics in Aqueous and Non-Aqueous Media

The solubility of a compound in various media is a critical physicochemical property influencing its formulation, dissolution rate, and bioavailability. Dissolution kinetics refers to the rate at which a solid substance dissolves.

Data specifically for the Benethamine(1+) cation's solubility in isolation is limited. However, studies on Benzathine penicillin G (a salt where Benzathine is the cation) provide relevant insights into the solubility characteristics of this moiety in aqueous and non-aqueous systems. Benzathine penicillin G is characterized by very low aqueous solubility encyclopedia.pubnih.govfda.govrhdaction.orgresearchgate.netunesp.brrhdaction.org. It is described as "very slightly soluble in water" encyclopedia.pubfda.govmalvernpanalytical.com and requiring approximately 3,000 mL of water to dissolve 1 g encyclopedia.pub. Specific solubility data for Benzathine penicillin G includes:

Water: Very slightly soluble; ~1 in 5000 malvernpanalytical.com, ~1 in 3200 malvernpanalytical.com

Ethanol (B145695) (96%): Slightly soluble encyclopedia.pubmalvernpanalytical.com, <1 mg/mL nexus-analytics.com.my

Dimethylformamide (DMF): Freely soluble encyclopedia.pubmalvernpanalytical.com, 100 mg/mL usbio.net

Formamide: Freely soluble encyclopedia.pubmalvernpanalytical.com

DMSO: 100 mg/mL usbio.netnexus-analytics.com.my

The low solubility of Benzathine penicillin G is attributed to the properties of the benzathine salt, which forms a depot upon intramuscular injection, leading to slow release and prolonged therapeutic effect nih.govfda.govrhdaction.orgrhdaction.orgwho.int. The dissolution rate is influenced by factors such as particle size and formulation core.ac.uk.

Particle Size and Morphology Analysis

Particle size and morphology are crucial physical characteristics that significantly impact a drug's dissolution rate, bioavailability, suspension stability, and processing behavior unchainedlabs.com. Techniques like Dynamic Light Scattering (DLS) and Laser Diffraction are commonly employed for their analysis.

Laser DiffractionLaser diffraction is a widely used particle sizing technique for a broad range of particle sizes, from hundreds of nanometers up to several millimetershoriba.commalvernpanalytical.comatascientific.com.aupharmaceutical-networking.com. The principle involves passing a laser beam through a dispersed sample of particles. Light scattered by the particles at various angles is detected, and the angular intensity distribution is analyzed using theories like Fraunhofer or Mie scattering to calculate the particle size distributionmalvernpanalytical.comatascientific.com.aupharmaceutical-networking.com. Larger particles scatter light at smaller angles, while smaller particles scatter at larger angleshoriba.commalvernpanalytical.comatascientific.com.au. This method is rapid, repeatable, and provides a wide dynamic range, making it a standard in the pharmaceutical industry for characterizing drug particles and excipientsmalvernpanalytical.comatascientific.com.aupharmaceutical-networking.com.

Studies on Benzathine penicillin G have reported findings related to particle size analysis. For instance, particle size analysis of various batches found that some samples contained aggregated particles exceeding 400 µm, which could be dispersed upon sonication nih.govnih.govresearchgate.net. The median particle size (D50) values reported for different batches ranged from approximately 12.5 µm to 24.4 µm, with variations observed between manufacturers nih.govnih.govresearchgate.net. These studies highlight the importance of controlled particle size for pharmaceutical performance and the potential for aggregation nih.govrhdaction.orgnih.govresearchgate.net.

Molecular Interactions and Supramolecular Chemistry

Ion-Pairing and Salt Formation Mechanisms

The primary and most well-documented interaction of Benethamine(1+) is its ability to form a stable salt with an anionic partner through ion-pairing. A classic example of this is Benethamine Penicillin, where the Benethamine(1+) cation forms an ion pair with the anionic benzylpenicillin (Penicillin G) molecule. nih.gov

The formation of this salt is a direct result of the electrostatic attraction between the positively charged ammonium (B1175870) group of Benethamine(1+) and the negatively charged carboxylate group of Penicillin G. This interaction is a classic acid-base reaction where the carboxylic acid of Penicillin G donates a proton to the basic amine group of N-benzyl-2-phenylethanamine, resulting in the corresponding cation and anion that form the salt. nih.govwikipedia.org The stability and low water solubility of this salt are key properties that have been utilized in pharmaceutical formulations. chemicalbook.com

The structure of the resulting salt, Benethamine Penicillin G, is a crystalline solid. The precise arrangement of the ions in the crystal lattice is determined by the interplay of electrostatic forces, van der Waals interactions, and hydrogen bonding, leading to a stable, packed structure.

Table 1: Properties of Benethamine Penicillin G Salt

| Property | Value | Reference |

| Molecular Formula | C31H35N3O4S | nih.gov |

| Molecular Weight | 545.7 g/mol | nih.gov |

| CAS Number | 751-84-8 | nih.gov |

| Description | The benethamine salt of penicillin G. | nih.gov |

Interactions with Surfactants and Micellar Systems

While specific studies on the interaction of Benethamine(1+) with surfactants and micellar systems are not extensively documented in the literature, the chemical nature of Benethamine(1+) as a cation suggests potential interactions with anionic surfactants. researchgate.net Anionic surfactants possess a negatively charged head group, which could electrostatically interact with the positively charged Benethamine(1+) ion. semanticscholar.orgnih.gov

This interaction could lead to the formation of ion pairs at the interface of micelles or at the air-water interface, potentially altering the properties of the surfactant system, such as the critical micelle concentration (CMC) and surface tension. nih.gov The hydrophobic benzyl (B1604629) and phenylethyl groups of Benethamine(1+) could also facilitate its incorporation into the hydrophobic core of micelles, further influencing the stability and structure of these aggregates. uoa.gr

The nature and strength of these interactions would likely be dependent on factors such as the specific type of anionic surfactant used, the concentration of both species, and the pH of the solution. semanticscholar.orgnih.gov

Binding to Proteins and Other Biomolecules (in vitro/non-human)

The in vitro binding of Benethamine(1+) to proteins is intrinsically linked to its use as a counter-ion for penicillin G. Studies have extensively investigated the binding of benzylpenicillin to serum proteins, particularly human serum albumin (HSA). nih.govcore.ac.ukdoi.org When in the form of Benethamine Penicillin, the entire ion pair is present, and the binding characteristics are largely governed by the penicillin G moiety.

Table 2: In Vitro Protein Binding Data for Related Compounds

| Compound | Protein | Binding Characteristics | Reference |

| Benzylpenicillin | Human Serum Albumin | Covalent binding to lysine (B10760008) residues. | nih.govcore.ac.uk |

| Polyamine Analogues | Human Serum Albumin | Non-specific binding via H-bonding with polypeptide polar groups. | nih.gov |

Host-Guest Chemistry and Complexation Behavior

There is a lack of specific research in the scientific literature detailing the host-guest chemistry and complexation behavior of Benethamine(1+). However, based on the principles of supramolecular chemistry, the cationic nature and structural features of Benethamine(1+) suggest that it could potentially act as a guest molecule for various host systems. frontiersin.orgtcichemicals.com

Macrocyclic hosts such as cyclodextrins, crown ethers, and calixarenes are known to form inclusion complexes with a wide variety of guest molecules. frontiersin.orgnih.govoatext.com The hydrophobic cavity of cyclodextrins, for instance, can encapsulate the aromatic rings of Benethamine(1+), while the exterior could interact with the charged ammonium group. nih.govoatext.com Similarly, crown ethers are well-known for their ability to selectively bind cations, and a suitably sized crown ether could potentially form a complex with the Benethamine(1+) ion. frontiersin.org

The formation and stability of such host-guest complexes would be influenced by factors including the size and shape complementarity between the host and guest, as well as the presence of non-covalent interactions such as hydrophobic interactions, van der Waals forces, and ion-dipole interactions. tcichemicals.com Experimental studies, such as NMR spectroscopy and calorimetry, would be required to confirm and characterize any such complexation behavior.

Self-Assembly and Aggregation Phenomena of Benethamine(1+)

Specific studies on the self-assembly and aggregation phenomena of the Benethamine(1+) cation are not available in the current scientific literature. Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For a molecule like Benethamine(1+), any potential for self-assembly would likely be driven by a combination of hydrophobic interactions between the aromatic rings and electrostatic repulsions between the cationic charges.

In aqueous solutions, it is conceivable that at certain concentrations and conditions, the hydrophobic parts of the molecule could aggregate to minimize contact with water, while the charged heads would remain exposed to the solvent. However, the strong electrostatic repulsion between the positive charges would likely disfavor the formation of large, stable aggregates. The presence of counter-ions could modulate these interactions and potentially lead to the formation of more complex aggregated structures. Without specific experimental data, any discussion on the self-assembly of Benethamine(1+) remains speculative.

Pre Clinical Mechanistic Investigations in Biological Systems

Molecular Mechanisms of Action in Bacterial Systems

Benethamine penicillin exerts its antibacterial effects through well-established mechanisms characteristic of penicillin-class antibiotics, primarily targeting the synthesis of the bacterial cell wall.

Inhibition of Penicillin-Binding Proteins (PBPs)

As a derivative of penicillin G, benethamine penicillin functions by inhibiting essential enzymes involved in bacterial cell wall synthesis known as penicillin-binding proteins (PBPs) ncl.ac.ukfu-berlin.desemanticscholar.orggoogle.comresearchgate.netwoah.orgscribd.com. PBPs are crucial for the cross-linking of peptidoglycan chains, a vital component that provides structural integrity to the bacterial cell wall. Benethamine penicillin, through its benzylpenicillin moiety, binds covalently to the active site of these PBPs researchgate.net. This binding inactivates the enzymes, thereby preventing the formation of stable peptidoglycan cross-links, a critical step in the assembly and maintenance of the bacterial cell wall ncl.ac.ukfu-berlin.desemanticscholar.orggoogle.comresearchgate.netwoah.orgscribd.com.

Bacterial Cell Lysis and Death Pathways

The disruption of peptidoglycan cross-linking by PBP inhibition leads to a compromised bacterial cell wall. This weakened wall is unable to withstand the high internal osmotic pressure within the bacterial cell. Consequently, the cell undergoes lysis, characterized by the rupture of the cell membrane, leading to cell death ncl.ac.ukfu-berlin.desemanticscholar.orggoogle.comresearchgate.netwoah.orgscribd.com. Some studies have also indicated that cell wall-targeting antibiotics, including penicillin G, can induce membrane depolarization in certain bacterial species, such as Bacillus subtilis and Staphylococcus aureus, which precedes cell lysis ncl.ac.uk. This phenomenon suggests that effects on membrane potential may contribute to the bactericidal activity.

Cellular Uptake and Transport Mechanisms in Non-Human Cell Lines

The pharmacokinetic profile of benethamine penicillin is characterized by its formulation as a salt designed for prolonged action. Following intramuscular administration, it forms a depot from which it is slowly absorbed and subsequently hydrolyzed in vivo to release active benzylpenicillin scribd.comwoah.org. While this describes a in vivo release mechanism, specific details regarding the cellular uptake and transport mechanisms into distinct non-human cell lines, such as the direct entry or active transport into specific microbial cell types, are not extensively detailed in the provided search results.

Interactions with Microbial Biofilms and Resistance Mechanisms (in vitro)

Specific in vitro data detailing the direct interactions of benethamine penicillin with microbial biofilms or its unique mechanisms for overcoming or interacting with bacterial resistance pathways are limited in the reviewed literature. General observations indicate that bacteria can form biofilms, a process influenced by cell surface-associated proteins frontiersin.org. Furthermore, bacterial resistance to β-lactam antibiotics, including penicillins, can arise from various mechanisms such as the production of β-lactamase enzymes, modifications in PBPs, or altered membrane permeability researchgate.netnottingham.ac.uk. While resistance patterns are generally acknowledged ncl.ac.uk, specific in vitro studies elucidating benethamine penicillin's direct engagement with these resistance mechanisms or its efficacy against biofilms were not found.

Enzymatic Biotransformation Studies (in vitro/non-human)

The primary biotransformation associated with benethamine penicillin is its hydrolysis to release benzylpenicillin. This process is primarily described as occurring in vivo after its depot administration scribd.comwoah.org. Studies on penicillin acylase (PGA) and esterases highlight their roles in the synthesis and hydrolysis of β-lactam antibiotics researchgate.netbiolaxi.com. For instance, PGA is known to catalyze the hydrolysis of penicillin G researchgate.net, and esterases are employed in the synthesis of cephalosporins biolaxi.com. While these studies pertain to the general metabolism of penicillins, specific in vitro enzymatic biotransformation studies detailing the direct enzymatic modification of benethamine penicillin by distinct non-human enzymes, beyond the release of benzylpenicillin, were not found in the provided search results.

Effects on Specific Cellular Pathways in Model Organisms (excluding human systems)

The pre-clinical investigations primarily focus on the molecular mechanisms within bacterial systems, particularly the inhibition of cell wall synthesis. As noted in section 6.1.2, penicillin G has been observed to induce membrane depolarization in bacterial models like Bacillus subtilis and Staphylococcus aureus prior to cell lysis ncl.ac.uk. This effect on membrane potential is one of the cellular consequences observed in response to cell wall-targeting antibiotics. However, information regarding the effects of benethamine penicillin on specific cellular pathways in other model organisms, such as yeast, fungi, or plant cell lines, is not available in the provided search results.

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of Benethamine(1+), providing robust and reproducible results. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of pharmaceutical compounds, including Benethamine(1+). Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of compounds structurally related to Benethamine(1+), such as benzathine, involves the use of a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of the analyte. For the analysis of benzathine, a gradient elution may be employed to achieve optimal separation from other components. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 210-230 nm. For instance, a method for determining related substances in benzathine benzylpenicillin utilized a detection wavelength of 220 nm researchgate.net.

| Parameter | Typical Value/Condition |

| Stationary Phase | Octadecylsilane bonded silica gel (C18) |

| Mobile Phase | A mixture of aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) and organic solvent (e.g., methanol, acetonitrile) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 - 20 µL |

This table presents typical parameters for an HPLC method for the analysis of compounds structurally similar to Benethamine(1+).

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (<2 µm), which allows for higher flow rates and more efficient separations.

For the analysis of Benethamine(1+), a UHPLC-MS/MS method would provide a high degree of selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices. The UHPLC system separates Benethamine(1+) from other components in the sample, and the mass spectrometer provides detection and confirmation based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This technique is particularly useful for identifying and quantifying metabolites and degradation products. A method for the quantitation of penicillin G and its metabolites in citrus fruit has been developed using UHPLC-MS/MS, demonstrating the utility of this technique for related compounds nih.govufl.edu.

| Parameter | Typical Value/Condition |

| Stationary Phase | Sub-2 µm particle size C18 or similar |

| Mobile Phase | A mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table outlines typical parameters for a UHPLC-MS/MS method that could be applied to the analysis of Benethamine(1+).

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective approach for the quantification of Benethamine(1+) in bulk and pharmaceutical dosage forms. These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law).

The UV spectrum of a compound is determined by its chromophores, which are the parts of the molecule that absorb light eopcw.com. Benethamine(1+), containing benzyl (B1604629) groups, is expected to exhibit UV absorbance. The UV spectrum of the related compound benzylamine (B48309) shows absorption maxima at 206 nm and 256 nm sielc.com. A spectrophotometric method for the determination of benzylpenicillin has also been reported researchgate.net. Furthermore, a study on the interaction of penicillin G benzathine with iodine in acetonitrile has shown the formation of charge-transfer complexes that can be measured spectrophotometrically at wavelengths of 290 nm and 360 nm, providing a basis for a quantitative analytical method.

| Parameter | Typical Value/Condition |

| Principle | Measurement of UV absorbance or colorimetric reaction product |

| Wavelength of Maximum Absorbance (λmax) | Dependent on the chromophore and solvent, typically in the UV range (e.g., ~256 nm) |

| Reagents | May involve complexing agents (e.g., iodine) to form a chromogenic product |

| Instrumentation | UV-Visible Spectrophotometer |

| Linearity Range | Dependent on the specific method and analyte concentration |

| Advantages | Simple, rapid, and cost-effective |

This table summarizes the key aspects of spectrophotometric methods for the analysis of Benethamine(1+).

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution. The separation is based on the differential migration of charged species in an electric field within a narrow capillary filled with an electrolyte solution.

Capillary Zone Electrophoresis (CZE) is a mode of CE that is well-suited for the analysis of charged molecules like Benethamine(1+). In CZE, the separation is based on the charge-to-mass ratio of the analytes. The method is known for its short analysis times, low consumption of reagents and samples, and high separation efficiency. While specific applications for Benethamine(1+) are not extensively documented, the principles of CZE are applicable to its analysis. A CZE method for the simultaneous determination of sulfadoxine and pyrimethamine in tablet formulations has been developed, showcasing the technique's utility in pharmaceutical analysis nih.gov.

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm length) |

| Background Electrolyte (BGE) | Phosphate or borate buffer at a specific pH |

| Applied Voltage | 15 - 30 kV |

| Injection Mode | Hydrodynamic or electrokinetic injection |

| Detection | UV detector (e.g., at 214 nm or 254 nm) |

| Advantages | High efficiency, short analysis time, low sample and reagent consumption |

This table provides an overview of the typical parameters for a Capillary Electrophoresis method for the analysis of charged compounds like Benethamine(1+).

Method Validation for Robustness and Accuracy (non-clinical matrices)

Validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. For non-clinical matrices, method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). The fundamental parameters for validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govresearchgate.netnih.gov.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte and is expressed as the percentage of recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Validation Parameter | Acceptance Criteria (Typical) |

| Accuracy | Recovery within 80-120% of the true value |

| Precision (RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15% |

| Linearity (r²) | Correlation coefficient ≥ 0.99 |

| Selectivity | No significant interference at the retention time of the analyte |

| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

This table presents typical acceptance criteria for the validation of an analytical method in non-clinical matrices.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. mdpi.com Methods like Density Functional Theory (DFT) are widely used to balance computational cost and accuracy, providing detailed information about molecular orbitals, charge distribution, and reactivity. arxiv.org

For Benethamine(1+), DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the ion. From this optimized structure, a variety of electronic properties can be determined. The distribution of the positive charge, for instance, is not localized solely on the nitrogen atom but is spread across the molecule due to inductive and resonance effects. A molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting electrophilic and nucleophilic regions and predicting sites for intermolecular interactions. scispace.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scispace.com While specific DFT studies on Benethamine(1+) are not extensively detailed in publicly available literature, the application of these standard quantum chemical methods would provide a foundational understanding of its electronic behavior and reactivity profile. researchgate.netuni-greifswald.de

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static models. mdpi.com

An MD simulation of Benethamine(1+) would reveal its conformational landscape. The molecule possesses several rotatable bonds, particularly in the ethylamine (B1201723) and benzyl (B1604629) groups, allowing it to adopt various shapes. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for conversion between them. ic.ac.uk This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor site. nih.gov

Furthermore, MD simulations are invaluable for studying the interaction of Benethamine(1+) with its environment, such as solvent molecules (typically water) or biological macromolecules like proteins or lipid membranes. nih.govresearchgate.net By simulating the ion in a box of water molecules, one can analyze its hydration shell and understand how it is solvated. Simulations with a target protein could elucidate the specific binding mode, identify key interacting amino acid residues, and estimate the stability of the resulting complex. ntu.edu.sg Such studies are crucial for rationalizing the molecule's biological activity at a dynamic, atomic level.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. uni-bonn.demdpi.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) approaches, develops mathematical models that correlate molecular features (descriptors) with activity. nih.govfrontiersin.org

For a compound like Benethamine(1+), a QSAR study would typically involve a series of structurally related analogues with known biological activities against a specific target. nih.govmdpi.com A wide range of molecular descriptors would be calculated for each analogue, including:

Physicochemical properties: LogP, pKa, molecular weight. frontiersin.org

Electronic properties: Dipole moment, atomic charges (from quantum calculations). frontiersin.org

Topological indices: Describing molecular size, shape, and branching.

3D descriptors: Based on the molecule's conformation, such as molecular surface area and volume.

Statistical methods are then used to build a model that predicts activity based on these descriptors. mdpi.com Such a model can reveal which structural features are critical for activity. For example, a QSAR study might show that increasing the hydrophobicity of a particular region of the molecule enhances its potency, or that a specific hydrogen bond donor is essential for binding. researchgate.net These insights are invaluable for designing new, more potent, and selective compounds. While specific SAR studies focused solely on Benethamine(1+) are not prominent, the principles of SAR would be applied to understand its activity in the context of related molecules. nih.gov

Prediction of Physicochemical Parameters (e.g., pKa, Log P)

Computational methods are widely used to predict key physicochemical properties that influence a molecule's pharmacokinetic profile. nih.govdntb.gov.ua For Benethamine(1+), parameters such as the acid dissociation constant (pKa) and the partition coefficient (Log P) are critical.

The pKa value indicates the strength of an acid or base. nih.gov Since Benethamine(1+) is the protonated form of the neutral base N-benzylphenethylamine, the relevant pKa is that of its conjugate acid. nih.gov Computational prediction of pKa often involves quantum mechanical calculations to determine the Gibbs free energy change of the deprotonation reaction in solution. mdpi.compeerj.com These methods have become increasingly accurate, providing valuable estimates when experimental data is unavailable. optibrium.comrowansci.com

The partition coefficient (Log P) measures a compound's lipophilicity, which is its preference for a nonpolar solvent (like octanol) over a polar one (like water). nih.gov Lipophilicity is a critical factor in drug absorption, distribution, and membrane permeability. mdpi.com Numerous computational algorithms exist to predict Log P, ranging from fragment-based methods to those using whole-molecule properties. researchgate.netmendeley.com These predictions are a standard part of in silico drug discovery pipelines.

Below is a table of computationally predicted physicochemical parameters for Benethamine(1+).

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 212.31 g/mol | PubChem CID 1549262 |

| XLogP3 | 3.2 | PubChem CID 1549262 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 1549262 |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID 1549262 |

| Rotatable Bond Count | 4 | PubChem CID 1549262 |

| Topological Polar Surface Area | 12 Ų | PubChem CID 1549262 |

The user requested an article focusing on the biotransformation pathways and environmental fate of the chemical compound "Benethamine(1+)", structured around specific subsections:

Biotransformation Pathways and Environmental Fate Studies

Impact on Microbial Ecosystems (non-human safety focus)

Extensive searches were conducted to gather scientifically accurate and detailed information relevant to these topics for Benethamine(1+). However, the retrieved literature predominantly focuses on Benzathine Penicillin G, a related but distinct compound. Direct, specific scientific data regarding the environmental fate, biotransformation pathways, persistence, mobility, or microbial impact of Benethamine(1+) itself was not found in the available search results.

Without specific data on Benethamine(1+), it is not possible to generate the requested article with the required depth, scientific accuracy, and inclusion of data tables. Therefore, the request cannot be fulfilled as specified.

Emerging Research Applications and Future Trajectories

Benethamine(1+) in Advanced Material Science (e.g., ionic liquids, polymers)

Research indicates that Benethamine(1+) can be utilized in the development of advanced materials, particularly in the realm of ionic liquids and polymers. Its cationic nature makes it a suitable component for forming ionic liquids, which are salts that are liquid at or below 100°C and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvent characteristics diva-portal.org. Studies have explored the solid-state properties of benethamine salts, including their thermal behavior and solubility, which are crucial for material design diva-portal.org. Furthermore, Benethamine(1+) has been investigated for its role in improving the encapsulation efficiency of various compounds within nanocarrier systems, such as nanostructured lipid carriers (NLCs). The formation of an ion pairing between Benethamine(1+) and acidic compounds like all-trans retinoic acid (ATRA) has demonstrated a significant increase in encapsulation efficiency, suggesting its potential as a functional additive in polymer matrices or composite materials nih.govmdpi.comnih.gov. The ability to form ion pairs with various molecules highlights its versatility in creating functional materials with tailored properties.

Role as a Chemical Probe or Research Tool in Chemical Biology

Benethamine(1+) is emerging as a valuable research tool in chemical biology due to its specific chemical properties and its ability to form ion pairs. Its use in hydrophobic ion pairing (HIP) has been demonstrated to facilitate the intracellular delivery of negatively charged biomacromolecules, such as siRNA and proteins, into cells biorxiv.orgacs.orgbiorxiv.orgbiorxiv.org. In these applications, Benethamine(1+) acts as a cationic counterion, neutralizing the negative charge of the cargo and increasing its hydrophobicity, thereby enhancing its cellular uptake. Studies have shown that Benethamine(1+)–siRNA complexes can achieve significant gene silencing, comparable to established transfection agents, with notably lower cellular toxicity biorxiv.org. This property makes Benethamine(1+) a promising candidate for developing novel delivery systems for therapeutic nucleic acids or proteins in research settings. Its potential as a chemical probe lies in its ability to facilitate targeted delivery and study cellular processes without inducing significant toxicity, offering a controlled method for introducing functional molecules into biological systems.

Nanotechnology Applications (e.g., nanoformulations, controlled release in non-human systems)

The application of Benethamine(1+) in nanotechnology is primarily seen in its role in enhancing the formulation and delivery of various active compounds through nanocarrier systems. Research has shown that Benethamine(1+) can improve the encapsulation efficiency (EE) of lipophilic drugs within nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) nih.govmdpi.comnih.gov. For instance, the ion pairing between Benethamine(1+) and all-trans retinoic acid (ATRA) significantly boosted ATRA's encapsulation in SLNs, leading to enhanced cytotoxicity in cancer cell lines compared to free ATRA nih.gov. Furthermore, Benethamine(1+) has been explored in the context of protein vesicle delivery, where it aids in the intracellular delivery of functional protein cargo and siRNA acs.orgbiorxiv.orgbiorxiv.org. These nanoformulations are being investigated for non-human systems, potentially for agricultural applications or in vitro research models, where controlled release and enhanced delivery of active agents are critical. The ability of Benethamine(1+) to improve encapsulation and potentially modulate release profiles makes it a valuable component in the design of advanced nanodelivery systems.

Development of Analytical Standards and Reference Materials

Benethamine penicillin, a salt form of penicillin G involving benethamine, is recognized for its role as a reference standard in analytical chemistry and quality control aquigenbio.comsynzeal.comsynzeal.comwho.int. Companies specializing in pharmaceutical reference standards supply Benethamine penicillin products with comprehensive characterization data, ensuring compliance with regulatory guidelines aquigenbio.comsynzeal.comsynzeal.com. These standards are essential for analytical method development, method validation, and quality control applications, including Abbreviated New Drug Applications (ANDAs) and Drug Master File (DMF) submissions aquigenbio.comsynzeal.comsynzeal.com. The availability of well-characterized Benethamine penicillin standards aids in the identification of impurities and the assessment of genotoxic potential synzeal.com. Furthermore, traceability to pharmacopeial standards such as USP or EP can be provided, underscoring its importance in ensuring the quality and safety of pharmaceutical products aquigenbio.comsynzeal.comsynzeal.com.

Unexplored Chemical Space and Derivatization Opportunities

The chemical structure of Benethamine(1+) presents opportunities for further exploration and derivatization to unlock novel applications. As an organic amine, it can participate in various chemical reactions, allowing for the synthesis of new derivatives with potentially altered or enhanced properties. Research into its role in forming ion pairs with different molecules indicates its versatility as a chemical building block nih.govnih.govbiorxiv.orgacs.org. The exploration of its chemical space could lead to the development of new ionic liquids, functional polymers, or advanced drug delivery systems. Investigating modifications to the benethamine structure could yield compounds with improved solubility, enhanced targeting capabilities, or novel material properties. The established use of benethamine as a counterion in pharmaceutical salts and its presence in patents related to GPR35 agonist compounds suggest a broader chemical utility that remains to be fully explored google.comresearchgate.net.

Future Directions in Pre-clinical Mechanistic Research

Future pre-clinical mechanistic research involving Benethamine(1+) is likely to focus on elucidating its precise roles in various delivery systems and material applications. Studies investigating its use in hydrophobic ion pairing for intracellular delivery provide a foundation for understanding its interaction with biological membranes and cellular uptake mechanisms biorxiv.orgacs.orgbiorxiv.orgbiorxiv.org. Further research could explore the specific molecular interactions that govern its efficacy as a counterion in nanocarriers, aiming to optimize encapsulation and release kinetics. Mechanistic studies could also delve into the potential anti-inflammatory or other biological effects that might arise from its use in specific formulations, beyond its role as a delivery enhancer. Understanding how Benethamine(1+) influences the stability and performance of nanoformulations in complex biological environments will be crucial for its translation into advanced research tools or therapeutic strategies.

Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of Benethamine(1+) and its formulations relies on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a cornerstone for analyzing penicillin complexes, including those involving benethamine, enabling the simultaneous determination of both components nih.govmdpi.com. Techniques like LC-HRMS (High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) are employed for the multiclass detection of antibiotics and their metabolites in complex matrices like milk, ensuring food safety and regulatory compliance mdpi.com. Differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray powder diffraction are used to study the solid-state properties and thermal behavior of benethamine salts and their derived materials diva-portal.org. Dynamic light scattering (DLS) and atomic force microscopy (AFM) are vital for characterizing the size, morphology, and stability of nanoparticles and vesicles incorporating Benethamine(1+) acs.orgresearchgate.net. These advanced analytical methods are indispensable for understanding the physicochemical properties, purity, and performance of Benethamine(1+) in its various research applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Benethamine(1+) to ensure reproducibility?

- Methodological Answer :

- Synthesis : Use ion-pairing techniques with lipophilic amines (e.g., benethamine) to enhance encapsulation efficiency in lipid-based systems. Ensure stoichiometric ratios are optimized for charge neutralization .

- Characterization : Employ dynamic light scattering (DLS) for particle size analysis, zeta potential measurements for surface charge determination, and high-performance liquid chromatography (HPLC) for encapsulation efficiency quantification. Full spectral data (NMR, FTIR) must be provided for novel derivatives .

- Purity Standards : For known compounds, cite prior literature; for new derivatives, include elemental analysis and mass spectrometry data to confirm identity .

Q. Which analytical techniques are essential for confirming the structural integrity of Benethamine(1+) in drug delivery systems?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to verify the amine’s integration into lipid matrices. Compare chemical shifts with reference data from databases like NIST Chemistry WebBook .

- Chromatographic Methods : Pair reverse-phase HPLC with mass spectrometry to detect degradation products or impurities. Validate methods per ICH guidelines for sensitivity and specificity .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition profiles under physiological conditions .

Q. How is Benethamine(1+) applied in lipid-based nanocarriers to improve drug delivery?

- Methodological Answer :

- Ion-Pairing Mechanism : Benethamine(1+) forms electrostatic complexes with anionic drugs (e.g., all-trans retinoic acid), enhancing lipid solubility and encapsulation efficiency in nanostructured lipid carriers (NLCs). Optimize pH and molar ratios during formulation .

- In Vitro Testing : Use cell lines (e.g., MCF-7, Jurkat) to evaluate cytotoxicity and cell cycle disruption. Report IC values with standard deviations from triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in encapsulation efficiency when using Benethamine(1+)?

- Methodological Answer :

- Root-Cause Analysis : Systematically vary lipid matrix composition (e.g., tributyrin content) and amine-to-drug ratios. Use factorial design experiments to identify critical parameters .

- Data Reconciliation : Compare results with prior studies using meta-analysis frameworks (e.g., PRISMA guidelines) to identify methodological divergences, such as differences in dialysis membrane pore sizes during drug release studies .

Q. What experimental parameters are critical for optimizing Benethamine(1+)-mediated ion-pairing in NLCs?

- Methodological Answer :

- Key Parameters :

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare group means. Report effect sizes and confidence intervals .

Q. What reporting standards should be followed when publishing data on Benethamine(1+)-based formulations?

- Methodological Answer :

- Data Transparency : Adhere to CONSORT or STROBE guidelines for experimental reproducibility. Publicly deposit spectral and chromatographic raw data in repositories like Zenodo .

- Ethical Compliance : Document cell line authentication (e.g., STR profiling) and ethical approval for animal studies. Reference institutional review board (IRB) protocols if human-derived cells are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.